molecular formula C29H36O4 B13347107 2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate

2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate

Cat. No.: B13347107
M. Wt: 448.6 g/mol
InChI Key: SFTGFGOBCQCZDY-CGRWFSSPSA-N
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Description

2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate is a compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with the corresponding acyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The crude product is then purified by flash chromatography to obtain the desired compound .

Chemical Reactions Analysis

2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chromen-2-one moiety can be modified with different substituents.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which play a role in various physiological processes. The polyunsaturated fatty acid chain may also contribute to the compound’s biological activity by modulating lipid metabolism and signaling pathways.

Comparison with Similar Compounds

2-Oxo-2H-chromen-7-yl icosa-5,8,11,14-tetraenoate can be compared with other chromen-2-one derivatives, such as:

The uniqueness of this compound lies in its combination of a chromen-2-one core with a polyunsaturated fatty acid chain, offering a distinct set of chemical and biological properties.

Properties

Molecular Formula

C29H36O4

Molecular Weight

448.6 g/mol

IUPAC Name

(2-oxochromen-7-yl) (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C29H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(30)32-26-22-20-25-21-23-29(31)33-27(25)24-26/h6-7,9-10,12-13,15-16,20-24H,2-5,8,11,14,17-19H2,1H3/b7-6+,10-9+,13-12+,16-15+

InChI Key

SFTGFGOBCQCZDY-CGRWFSSPSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2

Origin of Product

United States

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